molecular formula C7H8N2O4S B13601826 3-Methyl-2-nitrobenzene-1-sulfonamide

3-Methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13601826
M. Wt: 216.22 g/mol
InChI Key: YVDJGABOVHJDAV-UHFFFAOYSA-N
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Description

3-Methyl-2-nitrobenzene-1-sulfonamide ( 1261828-27-6) is a specialized organic compound with the molecular formula C₇H₈N₂O₄S and a molecular weight of 216.21 g/mol . This aromatic compound features a benzene ring core substituted with a methyl group, a nitro group, and a sulfonamide functional group, making it a valuable building block and intermediate in synthetic chemistry, particularly for pharmaceutical and agrochemical research . The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a major class of synthetic antimicrobial agents that act as competitive inhibitors of bacterial dihydropteroate synthetase (DHPS) . While this specific isomer is a research intermediate, its structural features are highly relevant for developing new sulfonamide-based drugs, which exhibit a diverse range of pharmacological activities including anti-carbonic anhydrase, anti-inflammatory, and diuretic effects . The presence of both the electron-withdrawing nitro group and the sulfonamide group on the aromatic ring enhances its reactivity, facilitating its use in various electrophilic and nucleophilic reactions where precise functionalization is critical . The methyl group influences the compound's steric and electronic properties, fine-tuning its reactivity and interaction with biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling and storage are recommended to maintain the integrity of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

3-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C7H8N2O4S/c1-5-3-2-4-6(14(8,12)13)7(5)9(10)11/h2-4H,1H3,(H2,8,12,13)

InChI Key

YVDJGABOVHJDAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 2 Nitrobenzene 1 Sulfonamide and Its Analogues

Optimized Synthesis Routes for 3-Methyl-2-nitrobenzene-1-sulfonamide (B6188956)

Traditional synthesis of aromatic sulfonamides often involves a multi-step sequence starting with the sulfonation of an aromatic ring, followed by conversion to a sulfonyl chloride, and subsequent amination. For a trisubstituted ring like this compound, a common route begins with a precursor such as 2-amino-6-nitrotoluene. This starting material can be diazotized and then subjected to a copper-catalyzed reaction with sulfur dioxide to yield the corresponding sulfonyl chloride, which is then treated with ammonia (B1221849) to form the final sulfonamide.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. These approaches aim to reduce hazardous waste, avoid toxic reagents, and improve atom economy. tandfonline.comsci-hub.se For sulfonamide synthesis, this includes replacing harsh chlorinating agents and finding alternatives to volatile organic solvents.

One significant advancement is the use of safer sulfur dioxide surrogates. Traditional methods often generate corrosive byproducts like HCl. sci-hub.se Modern approaches utilize reagents such as sodium metabisulfite (B1197395) (K₂S₂O₅) or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) for the in-situ generation of sulfonyl chlorides from thiols or other precursors in aqueous media or alternative solvents like ethanol (B145695) and glycerol. researchgate.net Mechanochemical synthesis, which involves solvent-free reactions in a ball mill, represents another frontier, offering a reduction in waste and energy consumption. rsc.org These methods avoid many of the drawbacks associated with conventional syntheses, such as the use of genotoxic aromatic amines or harsh reaction conditions. organic-chemistry.org

Reagent/ConditionTraditional ApproachGreen AlternativeBenefit of Alternative
Sulfur Source SO₂ gas, SOCl₂, Chlorosulfonic acidSodium metabisulfite, NaDCC·2H₂OSolid, easier to handle, less toxic. researchgate.netrsc.org
Chlorinating Agent Thionyl chloride (SOCl₂)Trichloroisocyanuric acid (TCCA)Solid, safer alternative. sci-hub.se
Solvent Dichloromethane, ChloroformWater, Ethanol, Glycerol, Deep Eutectic SolventsReduced toxicity and environmental impact. sci-hub.seresearchgate.net
Energy Input Conventional heating (reflux)Microwave irradiation, Mechanochemistry (ball milling)Faster reaction times, lower energy use, often solvent-free. rsc.org

Catalyst-Mediated Sulfonamide Formation

Catalysis offers a powerful tool for developing efficient and selective synthetic routes. Modern methods increasingly employ transition-metal catalysts to construct the crucial S-N bond of the sulfonamide. Iron- and copper-based catalysts have proven particularly effective.

Recent research has demonstrated a one-step, iron-catalyzed synthesis of N-arylsulfonamides that directly uses nitroarenes as the nitrogen source. acs.orgnih.gov This innovative method involves the coupling of sodium arylsulfinates with nitroarenes in the presence of an iron(II) chloride catalyst and sodium bisulfite as a reductant. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, offering a direct and efficient pathway to the target compounds. organic-chemistry.orgacs.org

Similarly, copper-catalyzed three-component reactions of arylboronic acids, nitroarenes, and a sulfur dioxide source like potassium metabisulfite provide a direct route to N-aryl sulfonamides. rsc.org This approach is notable for its broad substrate scope and tolerance of sensitive functional groups. rsc.org

Catalyst SystemReactantsKey Features
Iron(II) chloride (FeCl₂) / NaHSO₃ Nitroarene + Sodium arylsulfinateDirect use of nitro group as nitrogen source; mild conditions; good to excellent yields. organic-chemistry.orgacs.orgnih.gov
Copper Catalyst Nitroarene + Arylboronic acid + K₂S₂O₅Three-component reaction; broad substrate scope; tolerates various functional groups. rsc.org
Palladium Catalyst Aryl halide + SO₂ source + AmineVersatile for forming sulfonyl intermediates; often used in multi-step, one-pot procedures.

Regioselective Functionalization Strategies on the Nitrobenzene (B124822) Scaffold

Achieving the specific 1,2,3-substitution pattern of this compound requires careful control of regioselectivity during electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are paramount.

The methyl group (-CH₃) is an ortho-, para-director and an activating group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). cerritos.edumsu.edu Conversely, the nitro group (-NO₂) is a meta-director and a strong deactivating group. msu.edu If one were to perform a sulfonation reaction on 2-nitrotoluene, the outcome would be governed by the interplay of these directing effects. The methyl group directs incoming electrophiles to positions 4 and 6 (ortho and para), while the nitro group directs to positions 4 and 6 (meta). In this case, the directing effects are reinforcing, and sulfonation would likely occur at the C4 or C6 positions, not the desired C1 position (relative to the sulfonamide).

Therefore, a successful strategy often involves starting with a precursor where the relative positions of the key groups are already established. For instance, starting with 2-amino-6-nitrotoluene pre-sets the 1,2,3-relationship between the eventual sulfonamide, the nitro group, and the methyl group. Subsequent diazotization and introduction of the sulfonyl group can then proceed without ambiguity in regiochemistry.

Synthesis of Chemically Modified this compound Derivatives

Further functionalization of the this compound scaffold allows for the creation of a library of analogues for various applications. Modifications can be made to the aromatic ring or the sulfonamide nitrogen.

Introduction of Varied Substituents on the Aromatic Ring System

Introducing additional substituents onto the benzene ring via electrophilic aromatic substitution requires consideration of the combined directing effects of the methyl, nitro, and sulfonamide groups. The -SO₂NH₂ group, like the -NO₂ group, is deactivating and meta-directing. The -CH₃ group is the only activating, ortho-, para-director. Therefore, the methyl group would most strongly influence the position of a new electrophile, directing it to the C5 position (para to the methyl group). Steric hindrance from the adjacent nitro and sulfonamide groups would likely disfavor substitution at the C4 position. This makes the C5 position the most probable site for further functionalization, for example, through halogenation or nitration. The synthesis of related chlorinated nitroaromatic compounds, such as 1-chloro-2-methyl-3-nitrobenzene, serves as a precedent for the introduction of halogen atoms onto this type of scaffold. researchgate.netmdpi.com

N-Substitution Reactions of the Sulfonamide Moiety

The primary sulfonamide group (-SO₂NH₂) is a versatile handle for introducing a wide range of substituents at the nitrogen atom. The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, creating a nucleophilic sulfonamide anion. This anion can then react with various electrophiles.

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base is a standard method for preparing N-alkylsulfonamides. dnu.dp.ua More advanced and greener methods utilize alcohols as alkylating agents through a "borrowing hydrogen" approach, often catalyzed by earth-abundant metals like manganese or precious metals like iridium. acs.orgorganic-chemistry.orgrsc.org

N-Acylation : N-acylsulfonamides can be synthesized by reacting the sulfonamide with acyl chlorides or, more conveniently, with N-acylbenzotriazoles, which are stable and effective acylating agents for sulfonamides. nih.govepa.govresearchgate.net

Reactions with Other Electrophiles : The sulfonamide nitrogen can be coupled with various other chemical moieties, such as phenyl or benzoyl groups, to create more complex derivatives. nih.govresearchgate.net

Derivative ClassReagentsReaction TypeExample Product Structure
N-Alkyl Alkyl Halide, BaseNucleophilic SubstitutionN-methyl-2-nitrobenzene-1-sulfonamide uni.lu
N-Aryl Aryl Halide, CatalystBuchwald-Hartwig AminationN-(3-Methyl-phenyl)-2-nitro-benzene-sulfonamide nih.gov
N-Acyl Acyl Chloride or N-Acylbenzotriazole, BaseNucleophilic Acyl SubstitutionN-(3-Methyl-benzoyl)-2-nitro-benzene-sulfonamide nih.gov

Derivatization of the Nitro Group and its Impact on Synthetic Pathways

The chemical modification, or derivatization, of the nitro group in this compound is a critical strategic step that unlocks a multitude of subsequent synthetic pathways. The nitro moiety, while useful for its electron-withdrawing properties, is often introduced as a precursor to other functional groups. researchgate.netunimi.it The primary and most impactful derivatization of this nitro group is its reduction to a primary amine, yielding 2-amino-3-methylbenzene-1-sulfonamide. This transformation is pivotal as it converts the starting material into a versatile bifunctional intermediate, primed for a variety of cyclization and condensation reactions.

The reduction of the aromatic nitro group is a well-established and efficient transformation, commonly achieved through catalytic hydrogenation. researchgate.net This process involves reacting the nitro-substituted sulfonamide with hydrogen gas in the presence of a metal catalyst. Various catalytic systems have proven effective for this type of reduction, offering high yields and clean conversions. The choice of catalyst can be tailored to the specific substrate and desired reaction conditions.

Commonly employed catalysts for the reduction of nitroarenes to their corresponding anilines are listed in the table below.

Table 1: Catalytic Systems for the Reduction of Aromatic Nitro Groups This table is interactive. You can sort and filter the data.

Catalyst Reducing Agent Typical Solvent(s) General Conditions
Palladium on Carbon (Pd/C) Hydrogen (H₂) Ethanol, Methanol, Ethyl Acetate Room temperature to moderate heat, atmospheric to high pressure
Raney Nickel (Raney Ni) Hydrogen (H₂) Ethanol, Methanol Room temperature to moderate heat, high pressure
Platinum(IV) Oxide (PtO₂) Hydrogen (H₂) Acetic Acid, Ethanol Room temperature, atmospheric pressure
Iron (Fe) Acetic Acid / HCl Water, Ethanol Reflux

The conversion of this compound to 2-amino-3-methylbenzene-1-sulfonamide fundamentally alters its reactivity profile. The resulting ortho-aminobenzenesulfonamide structure, featuring a nucleophilic amino group positioned adjacent to the sulfonamide moiety, is an ideal precursor for the synthesis of fused heterocyclic systems. nih.gov Specifically, it serves as a key building block for the construction of 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds recognized for their biological significance. rsc.orgscispace.comnih.gov

The impact of this derivatization is evident in the diverse range of synthetic methodologies that utilize 2-aminobenzenesulfonamides to forge these heterocyclic rings. These pathways often involve the condensation of the amino group and one of the sulfonamide N-H protons with a two-carbon electrophilic synthon, which provides the remaining atoms for the new six-membered ring.

One major synthetic route is the condensation of 2-aminobenzenesulfonamides with aldehydes or their synthetic equivalents, such as benzyl alcohols. rsc.orgscispace.com For example, a zinc-catalyzed oxidative transformation allows for the reaction between 2-aminobenzenesulfonamide (B1663422) and various benzyl alcohols, producing a range of substituted benzothiadiazine 1,1-dioxides in moderate to good yields. rsc.orgscispace.com Furthermore, catalyst-free conditions have been developed for the reaction with aromatic aldehydes in water, highlighting an environmentally benign approach. scispace.com Microwave-assisted synthesis offers a rapid and convenient one-pot method for reacting 2-aminobenzenesulfonamides with benzaldehydes or benzoic acids to achieve similar heterocyclic structures. researchgate.net

The following table summarizes several modern synthetic methods that have become accessible following the initial reduction of the nitro group.

Table 2: Synthetic Pathways from 2-Aminobenzenesulfonamide Analogues This table is interactive. You can sort and filter the data.

Reactant 1 Reactant 2 Catalyst / Promoter Method Resulting Product Class
2-Aminobenzenesulfonamide Benzyl Alcohols Zinc catalyst Oxidative Transformation 3-Aryl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides
2-Aminobenzenesulfonamide Aromatic Aldehydes None (in water) Condensation 3-Aryl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides
2-Aminobenzenesulfonamide Benzaldehydes / Benzoic Acids None Microwave Irradiation 3-Aryl-4H-1,2,4-benzothiadiazine 1,1-dioxides
2-Aminobenzenesulfonamide Benzylamines Iron salt / Air Oxidative Condensation 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides
2-(Amino-1-yl)benzene-sulfonamide Aldehydes BF₃·Et₂O Cascade Condensation 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides

Another sophisticated approach involves a redox-neutral cascade process promoted by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). researchgate.net This reaction between a 2-aminobenzenesulfonamide derivative and an aldehyde proceeds through condensation, a researchgate.netresearchgate.net-hydride transfer, and subsequent cyclization to construct the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide core. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Methyl 2 Nitrobenzene 1 Sulfonamide

X-ray Crystallography Studies of 3-Methyl-2-nitrobenzene-1-sulfonamide (B6188956)

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

Analysis of the crystal structure of this compound would reveal how individual molecules are arranged in the crystal lattice. Key interactions that dictate this packing include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). It is highly probable that the primary intermolecular interaction would be N-H···O=S hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks.

π-π Stacking: The presence of the benzene (B151609) ring would likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. The specific geometry of these interactions (e.g., face-to-face or offset) would be determined.

Without experimental data, the specific motifs for this compound cannot be described.

Conformational Analysis of the Sulfonamide Group and Ring Systems in the Solid State

The X-ray crystal structure would provide precise information on the conformation of the molecule. This includes the orientation of the sulfonamide and nitro groups relative to the benzene ring. Aromatic sulfonamides often exhibit a twisted conformation around the S-N bond and the C-S bond. The steric hindrance between the adjacent methyl and nitro groups would likely cause the nitro group and the sulfonamide group to be significantly twisted out of the plane of the benzene ring to minimize repulsion.

Dihedral and Torsion Angle Geometries

Quantitative analysis of the crystal structure involves the measurement of dihedral and torsion angles. For this compound, key torsion angles would include:

The angle defining the twist of the sulfonamide group relative to the ring (e.g., C-C-S-N).

The angle defining the orientation of the nitro group (e.g., C-C-N-O).

The conformation around the S-N bond.

These values are critical for defining the molecule's exact three-dimensional shape in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. A combination of 1D and 2D NMR experiments would be used to confirm the connectivity and chemical environment of all atoms in this compound.

High-Resolution ¹H NMR and ¹³C NMR Spectral Assignment and Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different protons in the molecule. The aromatic region would display a complex splitting pattern for the three adjacent protons on the benzene ring. The methyl group would appear as a singlet, likely in the range of 2.3-2.8 ppm. The two protons of the -NH₂ group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and sulfonamide groups. The carbon attached to the methyl group would appear upfield, while the carbons attached to the sulfonamide and nitro groups would be significantly downfield.

A hypothetical data table for the expected NMR shifts is presented below. Actual experimental values are required for confirmation.

Hypothetical ¹H and ¹³C NMR Data

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
-CH₃ ~2.5 (s, 3H) ~20
-NH₂ Variable (br s, 2H) -
Ar-H 7.5-8.5 (m, 3H) 120-150
Ar-C (quaternary) - 120-150

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the protons on the aromatic ring, showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. This would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary (non-protonated) carbons. For instance, correlations from the methyl protons to the adjacent aromatic carbons would confirm the substitution pattern on the ring.

These advanced techniques, when used together, provide a complete and unambiguous picture of the molecular structure in solution, complementing the solid-state information from X-ray crystallography. However, no such experimental spectra for this compound have been reported in the searched literature.

Conformational Dynamics in Solution via NMR

In solution, this compound is not a static entity. It exhibits conformational dynamics primarily due to restricted rotation around the C—S (arene-sulfur) and S—N (sulfur-nitrogen) bonds. The steric hindrance imposed by the ortho-nitro group and the adjacent methyl group significantly influences the rotational energy barriers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe these dynamic processes. While specific variable-temperature NMR studies on this compound are not extensively documented in the literature, the conformational behavior can be inferred from studies of structurally related aromatic sulfonamides. nih.gov

At room temperature, the ¹H NMR spectrum would likely show distinct signals for the aromatic protons, the methyl protons, and the sulfonamide (–NH₂) protons. However, processes like rotation around the S—N bond can lead to the coalescence of signals at elevated temperatures if the rate of rotation becomes fast on the NMR timescale. Conversely, at low temperatures, the rotation may be slow enough to allow for the observation of distinct signals for different conformers.

The presence of intramolecular hydrogen bonding between one of the sulfonamide protons and an oxygen atom of the ortho-nitro group is possible. researchgate.netrsc.org This interaction would further restrict rotation and could be evidenced by a downfield shift of the involved NH proton in the ¹H NMR spectrum. nih.gov Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations between the sulfonamide protons and nearby aromatic or methyl protons, offering definitive evidence for the preferred orientation of the sulfonamide group relative to the benzene ring in solution.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of functional groups. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that offer a comprehensive vibrational analysis of this compound. spectroscopyonline.comthermofisher.com

The FT-IR and Raman spectra of this compound are dominated by the vibrational modes of its key functional groups. The expected absorption bands are based on data from analogous compounds such as 2-nitrobenzenesulfonamide (B48108) and other substituted aromatic sulfonamides. nih.gov

Sulfonamide (–SO₂NH₂) Group: This group gives rise to several strong and characteristic bands. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the S=O bonds are typically observed in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S–N stretching vibration is expected to appear in the 940–900 cm⁻¹ range. The N–H stretching vibrations of the primary sulfonamide are seen as two bands, typically in the 3390–3330 cm⁻¹ (asymmetric) and 3300–3240 cm⁻¹ (symmetric) regions.

Nitro (–NO₂) Group: The aromatic nitro group is characterized by two strong stretching vibrations. The asymmetric stretch (νₐₛ) appears in the 1560–1520 cm⁻¹ range, while the symmetric stretch (νₛ) is found between 1355–1345 cm⁻¹.

Methyl (–CH₃) Group: The methyl group attached to the aromatic ring exhibits C–H stretching vibrations just below 3000 cm⁻¹. Asymmetric and symmetric bending (scissoring) modes are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonamide (–SO₂NH₂)N–H Asymmetric Stretch3390–3330
N–H Symmetric Stretch3300–3240
S=O Asymmetric Stretch1370–1330
S=O Symmetric Stretch1180–1160
Nitro (–NO₂)Asymmetric Stretch1560–1520
Symmetric Stretch1355–1345
Methyl (–CH₃)Asymmetric Bend~1460
Symmetric Bend~1380

Hydrogen bonding significantly influences vibrational frequencies. In this compound, two primary types of hydrogen bonding can occur:

Intermolecular Hydrogen Bonding: Molecules can associate in the solid state or in concentrated solutions via hydrogen bonds between the N–H group of one molecule and a sulfonyl oxygen (S=O) or nitro oxygen (N=O) of a neighboring molecule. nih.gov This type of interaction typically causes a red shift (a shift to lower frequency) and broadening of the N–H stretching bands in the FT-IR spectrum. nih.gov The S=O stretching frequencies may also be slightly lowered.

Intramolecular Hydrogen Bonding: A hydrogen bond can form between one of the N–H protons and an oxygen atom of the sterically close ortho-nitro group. This creates a stable six-membered ring structure. Such an interaction also leads to a red shift in the N–H stretching frequency. Unlike intermolecular bonding, the effects of intramolecular hydrogen bonding are independent of concentration.

Concentration-dependent FT-IR studies can differentiate between these two effects. As a solution is diluted, absorption bands associated with intermolecular hydrogen bonds will decrease in intensity, while a new, sharper band at a higher frequency corresponding to the "free" N–H stretch will appear or increase. Bands due to intramolecular hydrogen bonding will remain unaffected by changes in concentration.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass to several decimal places. bioanalysis-zone.com For this compound, with the molecular formula C₇H₈N₂O₄S, the exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element. researchgate.netsisweb.com

This high-precision measurement allows for the confident confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

ParameterValue
Molecular FormulaC₇H₈N₂O₄S
Nominal Mass216 amu
Calculated Monoisotopic Mass216.0205 Da

In mass spectrometry, the molecular ion (M⁺ or [M+H]⁺) undergoes fragmentation, breaking into smaller, characteristic pieces. Analyzing this fragmentation pattern provides evidence that corroborates the proposed structure. For aromatic nitro sulfonamides, the fragmentation is predictable and informative. nih.govresearchgate.netresearchgate.net

Key fragmentation pathways for this compound would include:

Loss of Sulfur Dioxide (SO₂): A very common and characteristic fragmentation for aromatic sulfonamides is the extrusion of SO₂, resulting in a significant peak at [M-64]⁺. nih.govresearchgate.net

Loss of the Nitro Group (NO₂): Cleavage of the C–N bond can lead to the loss of a nitro radical, giving a fragment at [M-46]⁺.

Cleavage of the S–N Bond: Fission of the sulfonamide S–N bond can generate the 3-methyl-2-nitrobenzenesulfonyl cation at m/z 199.

Cleavage of the C–S Bond: Cleavage of the aromatic C–S bond can produce the 3-methyl-2-nitrophenyl cation at m/z 136.

These and other potential fragments provide a detailed map of the molecule's connectivity, confirming the presence and arrangement of the sulfonamide, nitro, and methyl groups on the benzene ring.

m/z (for M⁺)Proposed Fragment StructureNeutral Loss
216[C₇H₈N₂O₄S]⁺ (Molecular Ion)-
199[C₇H₇NO₄S]⁺•NH
170[C₇H₈NS]⁺•NO₂, O₂
152[C₇H₆N₂O₂]⁺SO₂
136[C₇H₆NO₂]⁺•SO₂NH₂
90[C₇H₆]⁺•NO₂, •SO₂NH₂

UV-Visible Spectroscopy and Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the types of electronic transitions that can occur upon absorption of ultraviolet or visible light. For an aromatic compound such as this compound, the UV-Visible spectrum is primarily governed by the electronic transitions associated with the benzene ring, perturbed by the attached substituents: a nitro group (-NO₂), a methyl group (-CH₃), and a sulfonamide group (-SO₂NH₂).

The spectrum is expected to be dominated by transitions involving the π-electrons of the aromatic ring and the non-bonding and π-electrons of the nitro group. Typically, aromatic compounds exhibit two main types of absorption bands in the UV region: the E-bands (related to the excitation of the benzenoid system) and B-bands (benzenoid bands of lower intensity). The presence of strong electron-withdrawing groups like the nitro group significantly modifies these transitions.

Electronic Absorption Properties of the Nitro-Substituted Aromatic System

The electronic absorption properties of this compound are principally determined by the nitro-substituted aromatic system. The nitro group (-NO₂) is a powerful chromophore and auxochrome, profoundly influencing the spectral characteristics of the parent benzene molecule. Its effects are twofold: it introduces new electronic transitions and modifies the existing π→π* transitions of the benzene ring.

The nitro group possesses both non-bonding electrons (on the oxygen atoms) and a π-system that can conjugate with the aromatic ring. This gives rise to two primary types of electronic transitions in nitroaromatic compounds:

π→π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. In nitrobenzene (B124822), a strong absorption band, often referred to as the B-band, is observed around 252-268 nm. stackexchange.comresearchgate.net This band is attributed to a charge transfer transition from the benzene ring to the nitro group. The presence of the methyl and sulfonamide groups on the ring in this compound is expected to cause a bathochromic (red) shift of this band due to their electronic effects.

n→π* Transitions: These are typically low-intensity absorptions that arise from the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital of the aromatic system. nih.gov In nitrobenzene, this transition is often observed as a weak shoulder in the UVA region, around 345 nm. nih.gov These transitions are characteristically weak because of the poor spatial overlap between the n and π* orbitals.

The table below summarizes the typical UV-Visible absorption maxima for related compounds, which provides a basis for understanding the expected spectral features of this compound.

Compoundλₘₐₓ (nm)TransitionSolvent
Nitrobenzene~258π→πEthanol (B145695) photochemcad.com
Nitrobenzene~265π→πWater researchgate.net
Nitrobenzene~345n→πGas Phase nih.gov
2-Nitrotoluene~385-N₂ Matrix researchgate.net
Benzenesulfonamide218, 264π→πNot Specified sielc.com

Computational and Theoretical Investigations of 3 Methyl 2 Nitrobenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. These calculations provide a foundational understanding of the molecule's geometry, reactivity, and optical characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic compounds, including sulfonamide and nitrobenzene (B124822) derivatives. koreascience.krunpatti.ac.id For 3-Methyl-2-nitrobenzene-1-sulfonamide (B6188956), DFT calculations are typically performed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry.

These calculations involve selecting a functional, such as the widely used B3LYP, and a basis set, like 6-31G(d) or 6-311++G(d,p), which describes the atomic orbitals. koreascience.krresearchgate.netmdpi.com The process computationally minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached. unpatti.ac.id For instance, studies on similar sulfonamides show that the geometry is often non-planar, with significant twisting observed around the S-N bond. nih.govnih.gov The dihedral angle between the two benzene (B151609) rings in related structures has been reported to be around 73-90°. nih.govnih.gov

The results of a geometry optimization provide precise data on the molecule's structural parameters. These theoretical values can then be compared with experimental data if available, although calculations for an isolated molecule in the gas phase may differ slightly from those in a solid crystal state. sci-hub.se

ParameterTypical Calculated Value
Dihedral Angle (Sulfonyl Benzene vs. Benzoyl Ring)~89.5°
S-N Bond Torsion Angle~64.3°
C-S-N Bond Angle~107°
O-S-O Bond Angle~120°

Note: Data is illustrative, based on similar reported structures.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophilic), while the LUMO acts as an electron acceptor (electrophilic). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is typically distributed over the methyl-substituted benzene ring, indicating this is the primary site for electrophilic attack. The LUMO, on the other hand, is generally localized on the nitrobenzene moiety, particularly around the electron-withdrawing nitro group, which serves as the site for nucleophilic attack. unpatti.ac.idresearchgate.net The presence of the nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor. researchgate.net

OrbitalTypical Energy (eV)DistributionImplication
HOMO -7.0 to -8.0Methyl-benzene ringNucleophilic/Electron-donating region
LUMO -2.5 to -3.5Nitrobenzene ringElectrophilic/Electron-accepting region
Energy Gap (ΔE) 4.0 to 5.0 eV-Indicator of chemical stability and reactivity

Note: Energy values are representative for similar aromatic nitro and sulfonamide compounds.

The Molecular Electrostatic Potential (MEP or EPS) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are characterized by an excess of electrons and are susceptible to electrophilic attack. In this compound, these negative regions are concentrated around the highly electronegative oxygen atoms of the nitro and sulfonyl groups. nih.govresearchgate.net These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.

Molecules with significant charge separation, often found in donor-pi-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical data storage and signal processing. nih.gov Computational methods, particularly DFT, can predict the NLO response of a molecule by calculating its polarizability (α) and first hyperpolarizability (β).

The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. For a molecule like this compound, the methyl-substituted ring can act as an electron donor and the nitro group as a strong electron acceptor, creating an intramolecular charge transfer system that is favorable for NLO properties. nih.gov

Theoretical studies have shown an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability; a smaller energy gap often leads to a larger β value, indicating a stronger NLO response. researchgate.net Calculations for similar nitro-aromatic compounds have demonstrated their potential as NLO materials. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Molecular Dynamics (MD) simulations can explore the conformational landscape of this compound in a solvent, such as water. nih.govnih.gov The simulation begins by placing a model of the molecule into a box filled with explicit solvent molecules. sci-hub.se An appropriate force field (e.g., OPLS3) is chosen to define the potential energy of the system based on the positions of its atoms. sci-hub.se

The simulation then solves Newton's equations of motion for every atom over a series of very short time steps (femtoseconds), tracking their trajectories over a total simulation time that can extend to nanoseconds or longer. sci-hub.se This process reveals how the molecule moves, rotates, and changes its shape in response to thermal energy and interactions with the surrounding solvent molecules.

Analysis of the MD trajectory can identify the most stable and frequently occurring conformations of the molecule in solution. It can also provide detailed information about solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the sulfonamide or nitro groups and water molecules. peerj.com This provides a dynamic picture of the molecule's behavior that is crucial for understanding its properties and function in a realistic environment.

Solvent Effects on Molecular Conformation and Intermolecular Interactions

The solvent environment plays a critical role in determining the three-dimensional structure and interaction patterns of sulfonamide derivatives. Theoretical studies have shown that for various sulfonamides, the stability of different conformers can be significantly influenced by the surrounding solvent. For instance, in the gas phase, certain conformations may be favored due to intramolecular interactions, such as hydrogen bonds. However, in solution, these interactions can be modulated by the solvent's polarity and its ability to form intermolecular hydrogen bonds.

Research on related sulfonamide compounds has demonstrated that both methyl phenyl sulfoxide (B87167) and methyl-4-nitrophenyl sulfoxide favor a conformation stabilized by intramolecular interactions, though significant solvent effects have been detected. nih.gov The interplay between steric repulsion and the conjugation of π systems is a key determinant of the preferred conformation. nih.gov Aprotic solvents, for example, can have a notable effect on the conformational distribution of such molecules. nih.gov

The sulfonamide group itself is a versatile template for exploring hydrogen bonding. nih.gov It can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the sulfonyl oxygens). The nature of the solvent can influence which of these interactions predominates. In protic solvents, there is competition between intramolecular hydrogen bonds and intermolecular bonds with solvent molecules. In non-polar solvents, intramolecular interactions are more likely to be preserved. The twisted geometry of the sulfonamide group, often deviating from co-planarity with adjacent aromatic rings, allows the oxygen atoms to form hydrogen bonds in multiple dimensions. nih.gov This capability for forming diverse intermolecular interactions is crucial for its molecular recognition by biological targets. nih.gov

Studies on 2,6-diarylbenzenesulfonamides have shown that one of the N-H bonds of the sulfonamide group points towards the center of an adjacent aryl ring, indicating an intramolecular N-H•••π interaction. sdu.dk The strength of this interaction is influenced by substituents on the aromatic ring and, by extension, would be affected by the surrounding solvent's ability to solvate these groups. sdu.dk

Advanced Modeling Techniques

Advanced computational modeling techniques are instrumental in understanding the structural requirements for the activity of sulfonamide derivatives and in designing novel compounds. These methods, including pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR), and molecular docking, provide detailed insights at the molecular level.

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. babrone.edu.inpatsnap.com For sulfonamide derivatives, this technique has been successfully applied to understand their interaction with various biological targets. A pharmacophore model does not represent a real molecule but is an abstract concept that encapsulates the common molecular interaction features shared by a set of active molecules. babrone.edu.in

For example, a five-featured pharmacophore model was developed for sulfonamide chalcone (B49325) derivatives that inhibit α-glucosidase. nih.gov This model was generated using a training set of active compounds and was subsequently validated by mapping its features onto the 3D structures of other known inhibitors. nih.gov In another study on aryl sulfonamide derivatives acting as 5HT7R antagonists, a five-point pharmacophore hypothesis was developed, consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one positive group (P), and one aromatic ring (R). researchgate.net This model demonstrated good statistical significance with high correlation (R²) and predictive (Q²) coefficients. researchgate.net

The common features often found in pharmacophore models for sulfonamides include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov The sulfonamide group itself is a key feature, often satisfying a hydrogen bond acceptor region in the target's binding site. nih.govresearchgate.net These models are crucial in virtual screening campaigns to identify new lead compounds from large chemical databases and in guiding the de novo design of novel molecules with desired activities. patsnap.comnih.gov

Table 1: Examples of Pharmacophore Models for Sulfonamide Derivatives

Target Key Pharmacophore Features Reference
α-glucosidase Five features including crucial NH group interaction nih.gov
5-HT7 Receptor Hydrogen Bond Acceptor (HBA), Aromatic Ring (AR), Positive Ionizable (PI) nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medwinpublishers.comnih.gov This approach is widely used for sulfonamide derivatives to predict the activity of new compounds and to understand the structural features that influence their potency. medwinpublishers.comopenaccesspub.org

Both 2D and 3D QSAR models have been developed for various classes of sulfonamides. 2D QSAR models use descriptors calculated from the two-dimensional representation of molecules, such as topological indices and physicochemical properties. medwinpublishers.com For instance, a 2D QSAR study on 47 sulfonamide derivatives as antidiabetic agents used topological descriptors to model their activity, resulting in a statistically significant model. medwinpublishers.com

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.govnih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. A 3D QSAR study on cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors identified key structural factors affecting their inhibitory activity. nih.gov Similarly, for sulfonamide derivatives targeting the BRD4 protein, robust 3D-QSAR models were developed, and the resulting contour plots were used to guide the design of more potent inhibitors. nih.gov

The validation of QSAR models is a critical step to ensure their robustness and predictive power. nih.govbasicmedicalkey.com This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. basicmedicalkey.comjbclinpharm.org Statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the Fischer ratio (F-test) are used to assess the quality of the developed models. medwinpublishers.comjbclinpharm.org A high q² value (typically > 0.5) is indicative of a model with good predictive ability. researchgate.net

The selection of appropriate molecular descriptors is fundamental to building a successful QSAR model. nih.govucsb.edu Descriptors can be categorized into several classes:

Topological (2D): These describe the atomic connectivity in the molecule, such as connectivity indices and shape indices (e.g., 1-path Kier alpha-modified shape index, S1K). medwinpublishers.com

Electronic (3D): These relate to the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges. ucsb.eduresearchgate.net

Steric (3D): These describe the size and shape of the molecule, such as molar refractivity and van der Waals volume. researchgate.netijnrd.org

Thermodynamic: These include properties like heat of formation and torsion energy. researchgate.net

Hydrophobic: The partition coefficient (logP) is a common descriptor for lipophilicity. jbclinpharm.org

Various statistical methods are employed to build the mathematical relationship between these descriptors and biological activity. slideshare.net Multiple Linear Regression (MLR) is a common technique used to generate a linear equation. researchgate.netresearchgate.net More advanced methods like Partial Least Squares (PLS) are used in 3D QSAR to handle the large number of variables generated from the molecular fields. nih.gov Artificial Neural Networks (ANN) have also been employed as a non-linear method for developing QSAR models for sulfonamides. jbclinpharm.orgresearchgate.net

Table 2: Common Descriptors and Statistical Methods in Sulfonamide QSAR

Descriptor Type Examples Statistical Method Reference
Topological Eccentric Connectivity Index, AlogP Artificial Neural Network (ANN) jbclinpharm.org
Topological 1-path Kier alpha-modified shape index (S1K), Aromaticity index (AROM) Multiple Linear Regression (MLR) medwinpublishers.com
Electronic Energy of Highest Occupied Molecular Orbital (HOMO) Multiple Linear Regression (MLR) researchgate.net
3D-QSAR Fields Steric and Electrostatic Fields (CoMFA) Partial Least Squares (PLS) nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjb.rosemanticscholar.org This method is extensively used to study the interactions of sulfonamide derivatives with various protein targets, providing insights into their binding modes and helping to rationalize their biological activities. dergipark.org.tr

Docking studies involve placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity, often expressed as binding energy (kcal/mol). semanticscholar.orgdergipark.org.tr For sulfonamide derivatives, these studies have been performed with a wide range of protein models. For example, docking simulations of sulfonamide compounds with E. coli β-ketoacyl-acyl carrier protein synthase III (KAS III) were used to determine possible binding patterns and inhibitory effects. dergipark.org.tr The results showed that the sulfonamide compounds could bind to the active site by forming hydrogen bonds, and their binding energies were comparable to or better than that of a known antibacterial agent. dergipark.org.tr

In another study, docking of sulfonamide derivatives into the active site of penicillin-binding protein 2X (PBP-2X) revealed favorable hydrogen bond interactions with key amino acid residues like GLY 664, VAL 662, and ARG 426. rjb.ro Similarly, docking of cyclic sulfonamides into the active site of the SARS-CoV-2 main protease (3CLpro) helped to identify crucial interactions and explain their inhibitory activity. nih.gov The sulfonamide moiety frequently participates in key interactions, such as forming hydrogen bonds with the protein backbone or side-chain residues. rjb.roresearchgate.net The aromatic rings present in many sulfonamide derivatives often engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in the binding pocket. nih.gov

Table 3: Examples of Molecular Docking Studies with Sulfonamide Derivatives

Protein Target Key Interacting Residues Type of Interactions Reference
α-glucosidase Tyr71, Phe177 Hydrophobic interactions, Hydrogen bonding nih.gov
Penicillin-binding protein 2X (PBP-2X) GLY 664, VAL 662, ARG 426 Hydrogen bonding rjb.ro
5HT7 Receptor Ser212, Tyr249 Hydrogen bonding, π-π stacking researchgate.net
β-ketoacyl-acyl carrier protein synthase III (KAS III) Not specified Hydrogen bonding dergipark.org.tr
SARS-CoV-2 3CLpro (7JYC) Not specified Not specified nih.gov

Structure Property Relationships in 3 Methyl 2 Nitrobenzene 1 Sulfonamide and Its Derivatives

Influence of Substituents on Electronic Distribution within the Benzene (B151609) Ring and Sulfonamide Moiety

The electronic character of the benzene ring in 3-Methyl-2-nitrobenzene-1-sulfonamide (B6188956) is significantly modulated by the cumulative effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a negative resonance effect (-M). quora.comresearchgate.net This combination markedly decreases the electron density of the aromatic ring, rendering it less susceptible to electrophilic attack. quora.comstudymind.co.uk

Conversely, the methyl group (-CH₃) acts as an electron-donating group primarily through a positive inductive effect (+I), which pushes electron density into the ring. quora.com The sulfonamide group (-SO₂NH₂) is also generally considered to be electron-withdrawing, further contributing to the deactivation of the ring. msu.edu

The net result of these competing influences is a highly polarized aromatic system. The potent electron-withdrawing nature of the ortho-nitro group is the dominant factor, creating a significant electron deficit within the π-system of the ring. researchgate.net This pronounced electron withdrawal from the ring, in turn, influences the properties of the sulfonamide moiety, potentially increasing the acidity of the N-H protons and affecting the bond strengths and polarity of the S=O and S-N bonds.

Substituent GroupInductive EffectResonance EffectOverall Effect on Benzene Ring
Nitro (-NO₂)Strongly Withdrawing (-I)Strongly Withdrawing (-M)Strongly Deactivating
Methyl (-CH₃)Donating (+I)N/A (Hyperconjugation)Activating
Sulfonamide (-SO₂NH₂)Withdrawing (-I)Withdrawing (-M)Deactivating

Correlation between Molecular Geometry and Spectroscopic Signatures

The molecular geometry of this compound is heavily influenced by steric interactions between the adjacent substituents. The sulfur atom of the sulfonamide group adopts a distorted tetrahedral geometry. mdpi.com Due to steric hindrance from the bulky ortho-nitro group, the sulfonamide group is expected to be twisted out of the plane of the benzene ring. researchgate.netacs.orgacs.org This non-planar conformation is a common feature in ortho-substituted benzenesulfonamides. nih.gov

This specific three-dimensional arrangement directly correlates with its spectroscopic signatures:

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups. Asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1330–1125 cm⁻¹. nih.gov The N-H stretching of the sulfonamide amine would also be prominent. The formation of intermolecular hydrogen bonds, discussed in the next section, would cause a shift of the N-H stretching band to lower frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the aromatic protons would appear as downfield signals due to the deshielding effect of the electron-withdrawing nitro and sulfonamide groups. nih.gov The ¹³C NMR spectrum would similarly show downfield shifts for the aromatic carbons, particularly the carbon atom bonded to the nitro group. nih.gov

Mass Spectrometry : The mass spectrum would provide information on the molecular weight and fragmentation patterns, which can help confirm the structure of the compound.

Spectroscopic TechniqueFunctional GroupExpected Signature
Infrared (IR)-SO₂- (Sulfonyl)Strong stretching bands at ~1330-1125 cm⁻¹
Infrared (IR)-NO₂ (Nitro)Strong stretching bands at ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹
Infrared (IR)-NH₂ (Amine)Stretching bands, position sensitive to H-bonding
¹H NMRAromatic ProtonsDownfield chemical shifts (>7 ppm)
¹³C NMRAromatic CarbonsDownfield chemical shifts, especially C-NO₂ and C-SO₂NH₂

Intermolecular Interactions and their Impact on Crystal Packing and Supramolecular Assembly

The assembly of this compound molecules into a crystalline solid is governed by a network of specific and directional intermolecular interactions. mdpi.com The field of crystal engineering focuses on understanding and utilizing these interactions to form desired solid-state architectures. nih.govresearchgate.netbgu.ac.il A key concept in this field is the "supramolecular synthon," which represents robust and predictable patterns of intermolecular recognition. nih.govresearchgate.netbgu.ac.ilresearchgate.net

In sulfonamide-containing structures, the most significant interaction is typically hydrogen bonding. nih.gov The sulfonamide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). This dual functionality often leads to the formation of well-defined patterns, such as chains or dimers, through N-H···O=S hydrogen bonds. mdpi.commdpi.com These synthons are fundamental to the crystal packing of many sulfonamides. mdpi.comnih.gov

The oxygen atoms of the nitro group are also effective hydrogen bond acceptors, capable of participating in N-H···O or C-H···O interactions.

The aromatic rings can engage in π-π stacking interactions, where the electron-poor ring of one molecule interacts favorably with the ring of a neighboring molecule.

Weaker C-H···O hydrogen bonds, involving the methyl group or aromatic C-H bonds as donors and the sulfonyl or nitro oxygens as acceptors, further stabilize the crystal lattice. mdpi.com

The combination of these varied interactions—strong N-H···O hydrogen bonds, potential C-H···O bonds, and dispersive forces like π-π stacking—results in a complex and stable three-dimensional network that defines the crystal structure of the compound. mdpi.commdpi.com The precise arrangement is a delicate balance between the molecules adopting a shape that satisfies the strongest hydrogen bonds while also packing efficiently. mdpi.com

Interaction TypeDonor GroupAcceptor GroupResulting Motif
Hydrogen BondSulfonamide N-HSulfonyl S=OChains or Dimers (e.g., C(4), R²₂(8))
Hydrogen BondSulfonamide N-HNitro N=ONetwork stabilization
Hydrogen BondAromatic/Methyl C-HSulfonyl S=O or Nitro N=OExtended network formation
π-π StackingBenzene RingBenzene RingColumnar or layered packing

Role of 3 Methyl 2 Nitrobenzene 1 Sulfonamide As a Chemical Intermediate and Building Block

Postulated Utilization in the Synthesis of Complex Organic Molecules

Based on the known reactivity of analogous aromatic sulfonamides and nitro compounds, 3-Methyl-2-nitrobenzene-1-sulfonamide (B6188956) could theoretically serve as a scaffold for building more complex molecules. The sulfonamide group can be involved in N-alkylation or N-arylation reactions, and the nitro group can be reduced to an amine, which then opens up a wide array of subsequent chemical transformations such as diazotization or amide bond formation. However, no specific examples of its use in the total synthesis of complex natural products or pharmaceutical agents are available in the reviewed literature.

Hypothetical Development of Novel Reaction Methodologies

The bifunctional nature of this compound, with its ortho-disposed nitro and sulfonamide groups, presents theoretical opportunities for developing novel reaction methodologies. Intramolecular cyclization reactions, particularly after reduction of the nitro group, could potentially lead to the formation of heterocyclic systems, such as benzothiadiazine dioxides. Research on other nitroarenes shows various transformations, including partial reduction to hydroxylamines or participation in electron donor-acceptor complexes. Nevertheless, studies specifically developing and optimizing such reaction methodologies using this compound as the substrate are not found in the current body of scientific literature.

Theoretical Role as a Precursor in the Creation of Specialized Organic Compounds

As a precursor, the compound's primary value would lie in the sequential or simultaneous modification of its two functional groups. For instance, reduction of the nitro group to an amine would yield 2-amino-3-methylbenzene-1-sulfonamide. This resulting ortho-aminosulfonamide could be a key intermediate for synthesizing a range of specialized compounds, including:

Heterocyclic Compounds: Condensation reactions with appropriate reagents could lead to the formation of various fused heterocyclic systems.

Biologically Active Molecules: The sulfonamide moiety is a well-known pharmacophore. Modification of the aromatic core could lead to novel compounds with potential biological activity. Arylsulfonamides are known to possess a wide range of pharmacological activities.

Dyes and Materials: The aromatic amine derived from the nitro group is a common precursor in the synthesis of azo dyes.

Future Perspectives and Unexplored Research Avenues

Development of Novel Synthetic Routes for Enhanced Sustainability and Efficiency

Traditional synthesis of arylsulfonamides often involves multi-step processes that can be resource-intensive. Future research will likely focus on developing more sustainable and efficient synthetic strategies for 3-Methyl-2-nitrobenzene-1-sulfonamide (B6188956). A significant area of exploration is the direct use of nitroarenes as nitrogen sources, bypassing the need for potentially genotoxic aromatic amines. organic-chemistry.org

Potential Synthetic RouteCatalyst / ReagentKey Advantages
Reductive CouplingFeCl₂ / NaHSO₃Mild conditions, use of stable nitroarenes, broad functional group tolerance. nih.gov
Reductive CouplingPd/CHigh efficiency, no need for additional reductants, uses inexpensive catalyst. rsc.org
Direct AminationTransition Metal CatalystsPotential for direct C-H amination, high atom economy.

Advanced Spectroscopic Characterization Techniques for Deeper Structural Insights

While standard spectroscopic methods like NMR and IR provide basic structural confirmation, advanced techniques can offer unprecedented insight into the molecule's conformation, electronic structure, and intermolecular interactions. Ultrafast transient absorption spectroscopy, for instance, can be used to study the excess energy redistribution dynamics following ultraviolet excitation, revealing the lifetimes of transient electronic states. nih.gov This technique could elucidate the photophysical properties of this compound, which are influenced by the interplay between the nitro and sulfonamide groups.

Integration of Machine Learning and AI in Computational Design and Prediction

AI/ML Application AreaPotential Impact
Property PredictionRapidly estimates solubility, toxicity, bioactivity, and spectroscopic signatures. arxiv.org
De Novo DesignGenerates novel molecular structures with optimized properties.
Reaction OptimizationPredicts optimal conditions for synthesis, improving yield and reducing byproducts.

Exploration of this compound in Materials Science (e.g., self-assembly, advanced polymers)

The specific arrangement of functional groups in this compound—a hydrogen-bond-donating sulfonamide, an electron-withdrawing nitro group, and an aromatic ring—makes it an intriguing candidate for materials science applications. These features can drive intermolecular interactions like hydrogen bonding and π-π stacking, which are the basis of self-assembly and crystal engineering. Future research could explore how this molecule crystallizes and whether it can form predictable, ordered supramolecular structures such as tapes, sheets, or porous networks.

Another unexplored avenue is its use as a functional monomer in the creation of advanced polymers. By incorporating this molecule into a polymer backbone, new materials could be developed with unique properties. The highly polar nitro group could enhance properties like dielectric constant or create specific interactions for sensor applications. For instance, the fluorescence of certain conjugated polymers is known to be quenched by nitroaromatic compounds, a principle used in developing sensors for explosives. mdpi.com Investigating the electronic and optical properties of polymers containing the this compound moiety could lead to novel sensory or electronic materials.

Investigation of Reactivity Under Extreme Conditions and Catalytic Transformations

Studying the behavior of this compound under extreme conditions—such as high pressure, high temperature, or in supercritical fluids—could reveal novel reaction pathways and lead to the synthesis of unique chemical structures. Research into the degradation of related nitroaromatic compounds has shown that conditions like alkaline hydrolysis can lead to the formation of non-aromatic, less nitrated compounds, which is relevant for both synthesis and environmental remediation. mdpi.com

Catalytic transformations represent a vast and promising area of future research. The selective hydrogenation of the nitro group is a particularly important transformation. wikipedia.org Catalytic reduction of the nitro group to an amine would convert this compound into a versatile bifunctional intermediate, 2-amino-3-methylbenzene-1-sulfonamide. This product could serve as a building block for a wide array of new compounds, including pharmaceuticals, dyes, and ligands for coordination chemistry. Research into heterogeneous catalysts, such as palladium supported on graphitic carbon nitride (Pd/g-C3N4), has shown high activity and selectivity for the hydrogenation of nitroaromatics under mild conditions, offering a sustainable route for such transformations. researchgate.netrsc.org

Q & A

Q. How can the synthesis of 3-Methyl-2-nitrobenzene-1-sulfonamide be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use 3-methyl-2-nitrobenzenesulfonyl chloride and a primary amine (e.g., methylamine) in the presence of a base like triethylamine to drive nucleophilic substitution. Maintain temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
  • Purification : Employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via thin-layer chromatography (TLC) with UV visualization .
  • Yield Optimization : Conduct parallel small-scale reactions to test solvents (e.g., dichloromethane vs. THF) and stoichiometric ratios (amine:sulfonyl chloride = 1.2:1 to 1.5:1) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~5–6 ppm, broad) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Expect a molecular ion peak at m/z ~230–250 (exact mass depends on substituents) .
  • Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and nitro group absorptions (~1520 cm1^{-1}) .

Q. How does the nitro group influence the stability and reactivity of this compound under varying pH conditions?

Methodological Answer:

  • Stability Testing : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., nitro reduction to amine or hydrolysis to sulfonic acid) .
  • Reactivity Profiling : The electron-withdrawing nitro group enhances electrophilicity at the sulfonamide sulfur, making it prone to nucleophilic attack. Use DFT calculations to map charge distribution .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound derivatives?

Methodological Answer:

  • Crystal Structure Analysis : Use SHELXL for refinement. Key parameters include hydrogen-bond distances (e.g., N–H···O=S: ~2.8–3.2 Å) and angles. Compare packing motifs across derivatives to identify trends in intermolecular interactions .
  • Contradiction Resolution : Discrepancies may arise from polymorphism. Conduct slurry experiments to isolate multiple crystal forms and analyze via single-crystal XRD .

Q. What strategies mitigate challenges in studying the biological interactions of this compound with enzyme targets like carbonic anhydrase?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model sulfonamide binding to the enzyme’s zinc-active site. Prioritize derivatives with nitro-group orientations that minimize steric clashes .
  • Enzyme Assays : Measure inhibition constants (KiK_i) via stopped-flow spectroscopy. Correlate with substituent effects (e.g., nitro vs. methyl groups) on binding affinity .

Q. How can computational modeling predict the metabolic pathways of this compound in vivo?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or similar tools to simulate phase I metabolism (e.g., nitro reduction by cytochrome P450). Validate predictions with in vitro microsomal assays .
  • Metabolite Identification : Employ LC-MS/MS to detect sulfonic acid or amine metabolites in hepatocyte incubations .

Q. What experimental approaches address conflicting reports on the photostability of this compound?

Methodological Answer:

  • Photodegradation Studies : Expose samples to UV light (λ = 254–365 nm) in quartz cells. Track nitro-to-nitrito isomerization via time-resolved IR spectroscopy .
  • Quenching Mechanisms : Add radical scavengers (e.g., ascorbic acid) to test if degradation involves free-radical pathways .

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